N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a propionamide group at position 2 and a thioether-linked oxoethyl moiety at position 3. The oxoethyl chain is further functionalized with a 2-chloro-5-(trifluoromethyl)phenyl group via an amide bond.
Properties
IUPAC Name |
N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N4O2S2/c1-2-10(23)20-12-21-22-13(26-12)25-6-11(24)19-9-5-7(14(16,17)18)3-4-8(9)15/h3-5H,2,6H2,1H3,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWVNWBIIBFQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using trifluoromethylating agents.
Coupling with Propionamide: The final step involves coupling the thiadiazole derivative with propionamide under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide has shown promise in several biological applications:
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of thiadiazoles can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been investigated for their anticancer activities. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against specific cancer cell lines .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This inhibition could lead to therapeutic applications in treating conditions characterized by chronic inflammation .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various thiadiazole derivatives, including this compound, evaluated their biological activities using in vitro assays. The results indicated promising antimicrobial and anticancer activities, with IC50 values suggesting effective potency against targeted cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of this compound to various biological targets. These studies revealed that the compound interacts favorably with specific receptors involved in cancer progression and inflammation .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as kinases and G-protein coupled receptors.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 2: Anticancer Activity of Thiadiazole Derivatives
Key Observations:
- highlights IC₅₀ values < 2 μg/mL for thiadiazole derivatives, emphasizing the role of electron-withdrawing groups (e.g., Cl, oxadiazole) in enhancing cytotoxicity .
Physicochemical and Functional Comparisons
Table 3: Functional Group Impact on Properties
Key Observations:
- The propionamide group in the target compound likely improves aqueous solubility compared to bulkier amides in analogs like Compound 3a .
- Thioether linkers (e.g., in the target compound and Compound 3a) balance stability and reactivity, whereas hydrazonoyl chlorides () offer greater synthetic versatility .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound, and how are intermediates stabilized?
The synthesis typically involves sequential functionalization of the thiadiazole core. Key steps include:
- Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazides under acidic conditions .
- Step 2 : Introduction of the thioether linkage by reacting 2-chloroacetamide derivatives with thiol-containing intermediates (e.g., 5-mercapto-1,3,4-thiadiazole) under basic conditions (e.g., triethylamine) .
- Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) to attach the 2-chloro-5-(trifluoromethyl)phenyl moiety . Stabilization : Intermediates are often purified via recrystallization (e.g., pet-ether) and monitored by TLC .
| Step | Reagents/Conditions | Key Intermediate |
|---|---|---|
| 1 | HCl, reflux | 5-mercapto-1,3,4-thiadiazole |
| 2 | Triethylamine, chloroacetyl chloride | 2-chloroethylthio-thiadiazole |
| 3 | EDC/HOBt, DMF | Final amide-functionalized product |
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments (e.g., amide NH at δ 10–12 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Detection of characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–C=N in thiadiazole at ~680 cm⁻¹) .
- X-ray Crystallography : For absolute configuration determination (e.g., confirming dihedral angles in thiadiazole rings) .
Q. How are preliminary biological activities (e.g., antimicrobial, anticancer) assessed for this compound?
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Anticancer : MTT assay using cancer cell lines (e.g., IC₅₀ values), with positive controls (e.g., doxorubicin) .
Q. What solvent systems and catalysts optimize the yield of the final amide coupling step?
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Carbodiimides (EDC or DCC) with HOBt or HOAt suppress racemization .
- Reaction conditions : Room temperature or mild heating (40–60°C) for 12–24 hours .
Q. How is purity assessed during synthesis, and what thresholds are acceptable for pharmacological studies?
- Analytical methods : HPLC (≥95% purity), with mobile phases like acetonitrile/water (0.1% TFA) .
- Impurity profiling : LC-MS to detect side products (e.g., unreacted chloroacetamide) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., high in vitro vs. low in vivo efficacy) be systematically resolved?
- Dose-response reevaluation : Ensure linear pharmacokinetics (e.g., AUC calculations) .
- Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) .
- Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability .
Q. What strategies improve regioselectivity in thiadiazole functionalization?
- Directing groups : Introduce electron-withdrawing substituents (e.g., –CF₃) to steer electrophilic attacks .
- Protecting groups : Temporarily block reactive sites (e.g., –NH₂) during multi-step syntheses .
Q. How can computational modeling predict binding modes to biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., COX-2) .
- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., RMSD < 2 Å) .
Q. What experimental designs mitigate substituent-induced steric hindrance during synthesis?
- Stepwise coupling : Prioritize smaller substituents (e.g., –Cl) before bulkier groups (e.g., –CF₃) .
- Microwave-assisted synthesis : Reduce reaction times and improve yields under controlled heating .
Q. How are discrepancies in cytotoxicity data across cell lines interpreted?
- Target expression profiling : Quantify protein levels (e.g., Western blot for EGFR or p53) .
- Redox sensitivity : Measure ROS generation (e.g., DCFH-DA assay) to assess off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
